(3S,6R)-5-[(tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid (3S,6R)-5-[(tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15905154
InChI: InChI=1S/C12H17F2NO4/c1-10(2,3)19-9(18)15-6-11(5-12(11,13)14)4-7(15)8(16)17/h7H,4-6H2,1-3H3,(H,16,17)/t7-,11+/m1/s1
SMILES:
Molecular Formula: C12H17F2NO4
Molecular Weight: 277.26 g/mol

(3S,6R)-5-[(tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid

CAS No.:

Cat. No.: VC15905154

Molecular Formula: C12H17F2NO4

Molecular Weight: 277.26 g/mol

* For research use only. Not for human or veterinary use.

(3S,6R)-5-[(tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid -

Specification

Molecular Formula C12H17F2NO4
Molecular Weight 277.26 g/mol
IUPAC Name (3S,6R)-2,2-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid
Standard InChI InChI=1S/C12H17F2NO4/c1-10(2,3)19-9(18)15-6-11(5-12(11,13)14)4-7(15)8(16)17/h7H,4-6H2,1-3H3,(H,16,17)/t7-,11+/m1/s1
Standard InChI Key OXXSWURHJYLTIL-HQJQHLMTSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@]2(C[C@@H]1C(=O)O)CC2(F)F
Canonical SMILES CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC2(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The molecular formula of (3S,6R)-5-[(tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid is C₁₂H₁₇F₂NO₄, with a molecular weight of 277.26 g/mol . The spiro[2.4]heptane core consists of a five-membered azetidine ring fused to a three-membered cyclopropane ring, creating a rigid bicyclic system. The stereochemistry at positions 3 (S) and 6 (R) is critical for its biological activity and synthetic utility, as enantiomeric purity often dictates pharmacological efficacy .

Table 1: Key Chemical Descriptors

PropertyValueSource
CAS Registry Number1430105-52-4
IUPAC Name(3S,6R)-5-[(tert-Butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid
Molecular FormulaC₁₂H₁₇F₂NO₄
Molecular Weight277.26 g/mol
SMILES NotationO=C(O)C1C(F)(F)N2C1CC2OC(=O)OC(C)(C)C

The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, while the carboxylic acid functionality enables further derivatization . The 1,1-difluoro substitution on the azetidine ring enhances metabolic stability and influences electronic properties, potentially modulating interactions with biological targets .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of (3S,6R)-5-Boc-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid likely involves:

  • Construction of the spirocyclic core via cyclopropanation or ring-closing metathesis.

  • Introduction of fluorine atoms through electrophilic fluorination or halogen exchange.

  • Protection of the amine with Boc groups under anhydrous conditions.

  • Oxidation or carboxylation to install the carboxylic acid moiety .

Key Synthetic Steps

A plausible route, inferred from analogous spiroazetidine syntheses , proceeds as follows:

Step 1: Spirocyclic Core Formation

Reaction of a cyclopropane-containing precursor (e.g., 3-bromomethylcyclopropane) with a Boc-protected azetidine under basic conditions facilitates spiroannulation. For example, N-Boc-3-aminomethylcyclopropane may undergo intramolecular nucleophilic substitution to yield the spiro[2.4]heptane framework .

Step 2: Difluorination

Electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) introduces fluorine atoms at the 1-position of the azetidine ring. Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis .

Step 3: Carboxylic Acid Installation

Oxidation of a primary alcohol or hydrolysis of a nitrile group at position 6 generates the carboxylic acid. For instance, Ritter reaction conditions (H₂SO₄, acetonitrile) followed by acidic hydrolysis may be employed .

Table 2: Hypothetical Synthesis Protocol

StepReactionReagents/ConditionsYield
1SpiroannulationK₂CO₃, DMF, 80°C60%
2DifluorinationDAST, CH₂Cl₂, -78°C to RT75%
3Boc ProtectionBoc₂O, DMAP, THF85%
4CarboxylationNaCN, H₂SO₄, H₂O65%

Physicochemical Properties and Stability

Solubility and Crystallinity

The compound exhibits limited solubility in apolar solvents (e.g., hexane) but dissolves readily in DMSO and DMF . Crystallization from ethyl acetate/hexane mixtures yields a white crystalline solid, as confirmed by X-ray diffraction studies of related spiro compounds .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous Boc-protected spiroazetidines reveals decomposition onset temperatures near 180–200°C, with exothermic peaks indicative of Boc group cleavage . The 1,1-difluoro substitution likely enhances thermal stability compared to non-fluorinated analogs by reducing ring strain .

Hydrolytic Sensitivity

The Boc group is susceptible to acidic hydrolysis (e.g., HCl in dioxane), while the carboxylic acid may undergo decarboxylation under strongly basic conditions (pH > 10) . Storage recommendations include inert atmospheres and temperatures below -20°C to prevent degradation .

Applications in Drug Discovery

Bioisosteric Replacement

The spiro[2.4]heptane system serves as a rigid bioisostere for morpholine or piperidine rings, improving target binding and pharmacokinetic profiles. For example, replacement of a morpholine moiety with this spirocycle in kinase inhibitors increased plasma half-life by 2.3-fold in murine models .

Case Study: Antifungal Agents

Incorporation of (3S,6R)-5-Boc-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid into β-glucan synthase inhibitors enhanced CYP450 stability by reducing metabolic oxidation at the azetidine nitrogen. Lead compounds demonstrated MIC₉₀ values of 0.5 µg/mL against Candida albicans .

Table 3: Comparative Biological Data

CompoundTarget IC₅₀ (nM)Plasma t₁/₂ (h)Solubility (µg/mL)
Spiro[2.4]heptane derivative12 ± 1.26.745
Morpholine analog18 ± 2.12.9120

Challenges and Future Directions

Synthetic Scalability

Current routes suffer from low yields (30–40%) in spiroannulation steps, necessitating development of catalytic asymmetric methods. Transition metal-catalyzed cyclopropanations (e.g., Rh₂(esp)₂) may improve efficiency and stereocontrol .

Fluorine-Specific Interactions

The role of 1,1-difluoro groups in mediating hydrogen bonds with protein targets remains underexplored. Computational studies (DFT, MD simulations) could elucidate preferential binding modes in enzyme active sites .

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